Thiafentanil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiafentanil is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.

科学的研究の応用

Immobilization Studies

Thiafentanil has been extensively studied for its use in immobilizing various species, including African buffalo and mule deer. The following sections summarize key findings from recent studies.

African Buffalo (Syncerus caffer)

A study compared two immobilization protocols using this compound in combination with azaperone and medetomidine. The results indicated that the novel combination (this compound-medetomidine-azaperone) provided faster induction times compared to the standard this compound-azaperone combination. The physiological effects measured included heart rate, blood pressure, and blood gas levels during immobilization .

| Parameter | TMA (this compound-Medetomidine-Azaperone) | TA (this compound-Azaperone) |

|---|---|---|

| Induction Time (minutes) | 2.0 ± 0.8 | 3.9 ± 1.6 |

| Mean Arterial Pressure (mmHg) | 140 ± 14 | Not specified |

| Hypoxemia (PaO2 mmHg) | 37 ± 13 | 45 ± 16 |

Mule Deer (Odocoileus hemionus)

In a controlled study involving mule deer, this compound was administered at two different doses to assess its efficacy and safety profile. The results demonstrated that both doses were effective for immobilization, with rapid induction times observed for both treatment groups .

| Dose (mg/kg) | Induction Time (minutes) | Recovery Time (minutes) |

|---|---|---|

| Recommended Dose (0.1) | 2.7 ± 0.4 | 0.9 ± 0.1 |

| Double Dose (0.2) | 1.9 ± 0.2 | 1.0 ± 0.1 |

Physiological Effects

This compound has been shown to produce significant physiological responses during immobilization:

- Respiratory Effects: Both this compound and etorphine caused bradypnea, but this compound resulted in more severe respiratory depression shortly after administration .

- Cardiovascular Effects: this compound was associated with increased heart rates and hypertension compared to etorphine, indicating a distinct cardiovascular profile that may necessitate monitoring during use .

Comparative Studies

Comparative studies have highlighted this compound's advantages over traditional opioids:

- A study found that this compound resulted in faster recumbency times than etorphine while producing less overall respiratory depression .

- Another investigation noted that this compound's muscle rigidity effects were more pronounced but could be managed effectively with adjunctive medications like butorphanol .

特性

CAS番号 |

101345-60-2 |

|---|---|

分子式 |

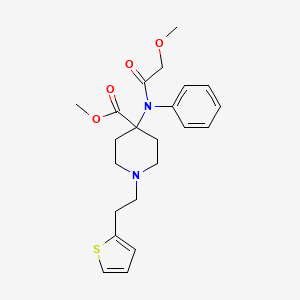

C22H28N2O4S |

分子量 |

416.5 g/mol |

IUPAC名 |

methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3 |

InChIキー |

HFRKHTCPWUOGHM-UHFFFAOYSA-N |

SMILES |

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |

正規SMILES |

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |

同義語 |

A-3080 A3080 thiafentanil |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。